molecular formula C31H42N2 B3045988 Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl- CAS No. 117433-12-2

Pyrimidine, 2-(4'-heptyl[1,1'-biphenyl]-4-yl)-5-octyl-

Cat. No.: B3045988
CAS No.: 117433-12-2
M. Wt: 442.7 g/mol
InChI Key: IILUFQNMHLMGAB-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For the preparation of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl-, a multi-step synthetic route can be employed:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized by coupling reactions such as Suzuki or Negishi coupling, where a heptyl-substituted phenylboronic acid reacts with a halogenated phenyl compound.

    Introduction of the Octyl Chain: The octyl chain can be introduced via Friedel-Crafts alkylation, where the biphenyl intermediate reacts with an octyl halide in the presence of a Lewis acid catalyst.

    Cyclization to Form Pyrimidine Ring: The final step involves the cyclization of the substituted biphenyl intermediate with appropriate β-dicarbonyl compounds and amidines under controlled conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves scalable and efficient methods such as:

    Catalytic Coupling Reactions: Utilizing palladium or copper catalysts for coupling reactions to form the biphenyl intermediate.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Green Chemistry Approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring or the biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to DNA or RNA: Intercalate between nucleic acid bases, disrupting the replication and transcription processes.

    Inhibit Enzymes: Act as an inhibitor of enzymes involved in critical biological pathways, such as kinases or polymerases.

    Modulate Receptor Activity: Interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

    Pyrazine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4.

    Pyridazine: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

Uniqueness

Pyrimidine, 2-(4’-heptyl[1,1’-biphenyl]-4-yl)-5-octyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of heptyl and octyl chains enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(4-heptylphenyl)phenyl]-5-octylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N2/c1-3-5-7-9-11-13-15-27-24-32-31(33-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)14-12-10-8-6-4-2/h16-25H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUFQNMHLMGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557046
Record name 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117433-12-2
Record name 2-(4'-Heptyl[1,1'-biphenyl]-4-yl)-5-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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